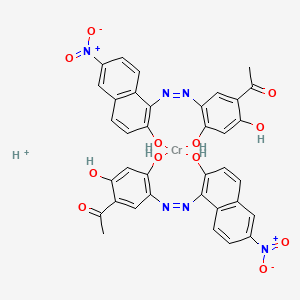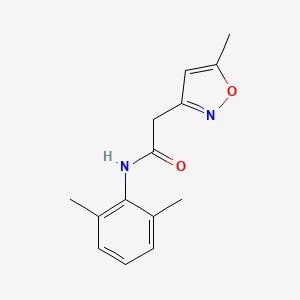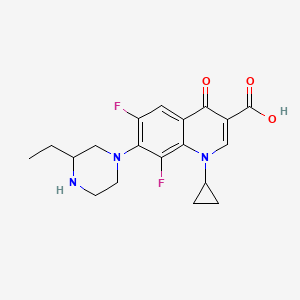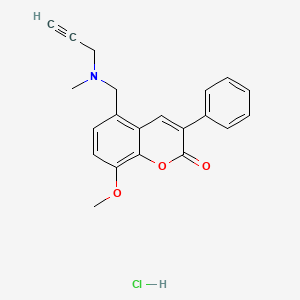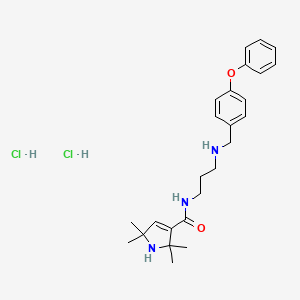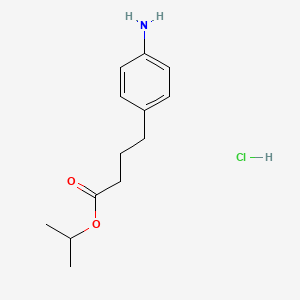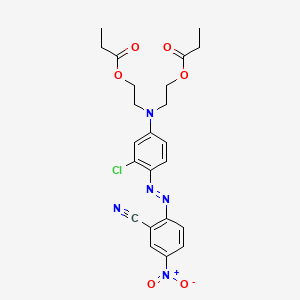
2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of azo, nitro, and nitrile functional groups, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introduction of the nitro group into the benzene ring.
Azo Coupling: Formation of the azo linkage through a diazonium salt intermediate.
Esterification: Formation of the ester groups through reaction with propionic anhydride.
Chlorination: Introduction of the chlorine atom into the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and azo coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the azo group to azoxy or nitro derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of azoxybenzenes or nitrobenzenes.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biological stain or dye.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as dyes and pigments for textiles and coatings.
作用机制
The mechanism of action of 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azo and nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)phenyl)azo)-5-nitrobenzonitrile
- 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-methylphenyl)azo)-5-nitrobenzonitrile
Uniqueness
2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chlorine atom in the aromatic ring enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
73862-12-1 |
|---|---|
分子式 |
C23H24ClN5O6 |
分子量 |
501.9 g/mol |
IUPAC 名称 |
2-[3-chloro-4-[(2-cyano-4-nitrophenyl)diazenyl]-N-(2-propanoyloxyethyl)anilino]ethyl propanoate |
InChI |
InChI=1S/C23H24ClN5O6/c1-3-22(30)34-11-9-28(10-12-35-23(31)4-2)17-5-8-21(19(24)14-17)27-26-20-7-6-18(29(32)33)13-16(20)15-25/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI 键 |
WJYMHQGRBUEXPP-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OCCN(CCOC(=O)CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




